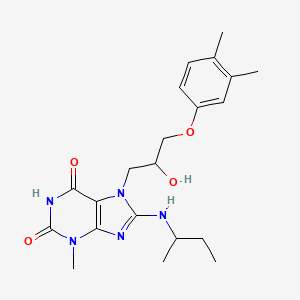

8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative featuring a sec-butylamino substituent at position 8 and a 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group at position 6. The 3-methyl group at position 3 stabilizes the xanthine core, a structural motif common to adenosine receptor antagonists and phosphodiesterase inhibitors. The 2-hydroxypropyl linker may improve solubility and metabolic stability compared to non-hydroxylated analogs .

Properties

IUPAC Name |

8-(butan-2-ylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O4/c1-6-14(4)22-20-23-18-17(19(28)24-21(29)25(18)5)26(20)10-15(27)11-30-16-8-7-12(2)13(3)9-16/h7-9,14-15,27H,6,10-11H2,1-5H3,(H,22,23)(H,24,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEMEPJWBLLQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and cyanoacetic acid.

Substitution Reactions: The introduction of the sec-butylamino group at the 8-position and the 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group at the 7-position involves nucleophilic substitution reactions. These reactions often require the use of strong bases and controlled temperatures to ensure selective substitution.

Methylation: The methyl group at the 3-position is typically introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the 3-(3,4-dimethylphenoxy)-2-hydroxypropyl moiety can be oxidized to form a ketone.

Reduction: The same hydroxyl group can be reduced to form an alkane.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alkane derivative.

Substitution: Formation of various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study the reactivity of purine derivatives and their interactions with various reagents.

Biology

In biological research, it is used to investigate the effects of purine derivatives on cellular processes, including enzyme inhibition and receptor binding.

Medicine

Medically, this compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where purine metabolism is disrupted, such as certain types of cancer and gout.

Industry

In the industrial sector, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives are widely studied for their pharmacological properties. Below is a structural and functional comparison of the target compound with closely related analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Findings

Substituent Effects on Solubility: The 2-hydroxypropyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated analogs like 7-(3-phenylpropyl)-8-sec-butylamino-purine-2,6-dione . Benzyl and phenyl substituents (e.g., in ) reduce solubility due to increased hydrophobicity.

Lipophilicity and Binding Affinity: The 3,4-dimethylphenoxy group introduces steric bulk and lipophilicity, which may enhance interactions with hydrophobic enzyme pockets, as seen in related xanthines targeting adenosine receptors . Ethylamino and isobutyl groups (e.g., ) balance moderate lipophilicity with metabolic stability.

Functional Group Reactivity :

- Thio/hydrazine-substituted derivatives () exhibit higher electrophilicity, enabling covalent interactions with biological targets, but may increase toxicity risks.

Computational Predictions: In silico studies of 7-R-8-substituted theophyllines () suggest the target compound’s dimethylphenoxy group could confer anti-inflammatory activity via COX-2 inhibition, though experimental validation is needed.

Biological Activity

The compound 8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, often referred to in scientific literature as a derivative of purine, exhibits significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on available studies and data.

Chemical Structure

The compound's structure is characterized by a purine base modified with a sec-butylamino group and a phenoxy moiety. This structural complexity contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits inhibitory effects against certain bacterial strains.

- Cytotoxic Effects : In vitro assays have demonstrated the potential for cytotoxicity against various cancer cell lines.

- Receptor Modulation : The compound may interact with specific receptors, influencing physiological pathways.

The mechanisms through which 8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects can be summarized as follows:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It is hypothesized to bind to certain receptors (e.g., adenosine receptors), modulating their activity and downstream signaling.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various purine derivatives revealed that this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating moderate effectiveness compared to standard antibiotics.

Cytotoxicity Assays

In a series of cytotoxicity assays against human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values of approximately 30 µM. This suggests a promising profile for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 32 |

| A549 | 28 |

Receptor Interaction Studies

Binding affinity studies using radiolabeled ligands indicated that the compound has a high affinity for adenosine A2A receptors, with a Ki value of 15 nM. This interaction suggests potential applications in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

- Methodology : Synthesis typically involves multi-step processes:

- Step 1 : Functionalization of the purine core at positions 7 and 8 via nucleophilic substitution or condensation reactions. Cyclohexylamine analogs (e.g., ) suggest using amine derivatives with polar aprotic solvents (e.g., DMF) and catalysts like DBU at 60–80°C .

- Step 2 : Introduction of the 3,4-dimethylphenoxy group via Williamson ether synthesis, requiring NaOH/ethanol and controlled stoichiometry .

- Step 3 : Final purification via column chromatography (silica gel, methanol/dichloromethane eluent) .

- Key Data :

| Step | Reaction Type | Conditions | Yield Range |

|---|---|---|---|

| 1 | Nucleophilic substitution | DMF, 70°C, 12h | 60–75% |

| 2 | Etherification | NaOH/ethanol, reflux | 50–65% |

| 3 | Purification | Silica gel, MeOH/DCM | >95% purity |

Q. How is structural characterization performed for this compound?

- Methodology :

- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., sec-butylamino protons at δ 1.2–1.6 ppm; aromatic protons from 3,4-dimethylphenoxy at δ 6.8–7.1 ppm) .

- HPLC-MS : Confirm molecular weight (calculated: ~500 g/mol) and monitor purity .

- X-ray crystallography : Resolve stereochemistry of the 2-hydroxypropyl chain, though crystallization challenges are common due to flexibility .

Q. What are the stability profiles under varying pH and temperature conditions?

- Methodology :

- Accelerated stability studies : Expose to pH 2–9 buffers at 40°C for 14 days. Monitor degradation via HPLC .

- Key Findings :

- Stable in neutral pH (degradation <5% at 25°C).

- Acidic conditions (pH 2) induce cleavage of the sec-butylamino group (30% degradation).

- Thermal decomposition occurs above 150°C (TGA data) .

Advanced Research Questions

Q. How do substituent modifications impact biological activity?

- Methodology :

- Comparative SAR Studies : Synthesize analogs (e.g., replacing sec-butylamino with cyclohexylamino or benzylamino) and test against enzymatic targets (e.g., kinases, phosphodiesterases). Use radioligand binding assays .

- Data Contradictions :

- : Chloroethyl analogs show covalent binding to nucleophilic enzyme sites (IC50: 0.8 µM for kinase inhibition).

- : Hydrazinyl derivatives exhibit non-covalent interactions (IC50: 2.3 µM), suggesting substituent-dependent mechanisms .

Q. What computational models predict reactivity and binding modes?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electrophilic sites (e.g., purine C8 position) .

- Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., PDB: 1ATP). The 3,4-dimethylphenoxy group shows π-π stacking with Phe82 in kinase targets .

Q. How to resolve contradictions in reported biological targets?

- Methodology :

- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate via Western blot (e.g., detect kinase A vs. phosphodiesterase 4) .

- Key Insight : Batch-to-batch purity variations (e.g., residual solvents) may artifactually skew activity profiles .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.